(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-14(10(2)19)23-15(16-9)17-13(20)8-5-11-3-6-12(7-4-11)18(21)22/h3-8H,1-2H3,(H,16,17,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSMYMSKQIMYQL-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.
Introduction of the Acrylamide Moiety: The thiazole intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the acrylamide group.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Pd/C with hydrogen gas or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Physical Properties
- Molecular Weight : 317.35 g/mol
- Appearance : Typically appears as a crystalline solid.
- Solubility : Soluble in organic solvents like dichloromethane and dimethylformamide.
Anticancer Activity
Research indicates that compounds similar to (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells .
Case Study : A series of thiazole derivatives demonstrated significant activity against melanoma and prostate cancer cells, with modifications enhancing their potency .
Anti-inflammatory Properties
Thiazole compounds have been identified as potential anti-inflammatory agents. The mechanism often involves modulation of inflammatory pathways, making them suitable candidates for drug development .
Case Study : A study evaluated various thiazole derivatives for their anti-inflammatory effects, highlighting their potential in treating conditions like arthritis .
Material Science Applications
Beyond medicinal chemistry, this compound can serve as a building block in materials science. Its unique structure allows it to be incorporated into polymers or used as a dye due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its nitrophenyl group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
Key Compounds:
Analysis :
- Thiazole Modifications : Substitutions on the thiazole ring (e.g., acetyl, methyl, or chlorobenzyl) influence steric hindrance and solubility. The acetyl group in the target compound may improve hydrogen-bonding capacity compared to bulkier substituents.
Characterization :
- NMR Data : All compounds were validated using $ ^1H $- and $ ^{13}C $-NMR. The target compound’s nitro group would show distinct aromatic proton shifts (δ ~8.2–8.5 ppm) compared to chloro-substituted analogs (δ ~7.5–7.8 ppm) .
- X-Ray Crystallography : The target compound’s analog with dichlorophenyl was used in XWR studies, highlighting its utility in resolving anharmonic thermal vibrations .
Physicochemical Properties
Key Observations :
- The nitro group reduces solubility compared to hydroxylated analogs (e.g., B9).
- Thiazole derivatives generally exhibit higher logP values than sulfonylated compounds due to reduced polarity.
Antimicrobial and Anticancer Activity:
- Target Compound: No direct biological data provided, but structural analogs like B9 inhibit Topo IIα (IC$_{50}$ = 1.2 µM vs. VP16 at 5 µM) .
- 16f (): Exhibited antimicrobial activity against S. aureus (MIC = 8 µg/mL) due to the sulfonyl group enhancing membrane penetration.
- Dichlorophenyl Analog: Noted for crystallographic utility but untested in biological assays .
Mechanistic Insights :
- Nitro groups may enhance DNA intercalation or enzyme inhibition via charge-transfer interactions.
- Thiazole rings contribute to kinase inhibition, as seen in related anticancer agents .
Biological Activity
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by a thiazole ring, an acrylamide moiety, and a nitrophenyl group. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Acetylacetone is reacted with thiourea under acidic conditions.
- Introduction of the Acrylamide Moiety : The thiazole intermediate is reacted with acryloyl chloride in the presence of a base such as triethylamine.
- Nitration : The final step involves nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study measured its antibacterial activity against various bacterial strains, revealing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound has broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have indicated that it may induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress, which is known to trigger apoptotic pathways in cancer cells .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The nitrophenyl group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
- DNA Interaction : Similar compounds have shown the ability to form adducts with DNA, which can disrupt replication and transcription processes.
Case Studies
- Antibacterial Efficacy : In a study assessing the antibacterial efficacy of related acrylamide derivatives, it was found that modifications on the phenyl ring significantly influenced activity levels against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another investigation reported that acrylamides, including this compound, exhibited cytotoxic effects across different cell lines, correlating with their reactivity towards biological nucleophiles like glutathione .
Q & A
Q. What are the established synthetic routes and characterization methods for (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide?
The compound is synthesized via a multi-step protocol involving:
- Acylation reactions : Reacting 5-acetyl-4-methylthiazol-2-amine with acryloyl chloride derivatives under controlled conditions (e.g., ice-cooled DMF with EDCI as a coupling agent) .
- Crystallization : Purification via recrystallization using solvents like ethanol or ethyl acetate .
- Characterization : Confirmation of structure via:
Q. How can researchers optimize reaction yields and purity during synthesis?
Key methodological considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for acylation .
- Temperature control : Ice-cooling minimizes side reactions during acrylamide bond formation .
- Factorial design : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .
- Chromatographic purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) resolves impurities .
Q. What analytical techniques ensure compound purity and stability?
- Melting point analysis : Sharp melting ranges (e.g., 180–185°C) indicate high crystallinity .
- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
- HPLC/MS : Detects trace impurities (<2%) and degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., nitrophenyl vs. methoxyphenyl substituents) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
Q. How should researchers address contradictions between in vitro and in vivo data?
Case example: A compound may show potent in vitro pro-apoptotic activity but poor in vivo efficacy due to:
- Pharmacokinetic limitations : Low bioavailability (e.g., rapid hepatic metabolism).
- Experimental variables : Differences in cell lines vs. animal models.
Mitigation strategies : - Metabolic stability assays : Use microsomal incubation to predict clearance rates .
- Dose-response profiling : Validate efficacy across multiple in vivo models .
Q. What computational tools predict biological activity and guide synthesis?
- PASS program : Predicts antimicrobial and anticancer potential based on structural descriptors .
- Molecular docking : Identifies binding modes with targets (e.g., Bcl-2 or EGFR kinases) .
- Reaction path search (ICReDD) : Combines quantum chemical calculations and experimental data to optimize synthetic pathways .
Q. How can stability under varying pH and temperature conditions be assessed?
- Forced degradation studies : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 24h).
- Oxidative stress (3% H₂O₂).
- Analytical monitoring : Track degradation via LC-MS and NMR .
- Storage recommendations : Store at –20°C in inert atmospheres to prevent acrylamide hydrolysis .
Methodological Best Practices
- Data validation : Cross-verify NMR/IR spectra with simulated data (e.g., ACD/Labs Percepta) .
- Ethical reporting : Disclose contradictory results (e.g., inactive analogs) to refine SAR models .
- Interdisciplinary collaboration : Integrate synthetic chemistry, computational biology, and pharmacology for holistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
